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Compound Name: S
carboxylic acid

Cat. No.: B2939893

An In-depth Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic Acid: Properties,
Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained
ring systems has become a cornerstone for optimizing the physicochemical and
pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered
significant attention for its ability to confer improved solubility, reduce lipophilicity, and enhance
metabolic stability when used as a surrogate for less favorable groups like gem-dimethyl or
carbonyl functionalities.[1] This guide focuses on 3-(Bromomethyl)oxetane-3-carboxylic acid
(CAS No: 1802048-89-0), a bifunctional building block that uniquely combines the benefits of
the 3,3-disubstituted oxetane core with two distinct, orthogonally reactive functional groups: a
carboxylic acid and a bromomethyl handle.

This document serves as a technical resource for researchers, synthetic chemists, and drug
development professionals. It provides a comprehensive overview of the known and predicted
physicochemical properties of this compound, outlines a robust synthetic strategy, discusses
critical stability and reactivity considerations, and explores its application as a versatile scaffold
in the synthesis of complex molecules, such as potential treatments for respiratory syncytial
virus (RSV).[2]
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Molecular Profile and Physicochemical Properties

3-(Bromomethyl)oxetane-3-carboxylic acid is a molecule designed for synthetic utility. Its
structure features a strained four-membered oxetane ring, which imparts a unique three-
dimensional geometry and polarity. The two functional groups at the C3 position offer distinct
chemical handles for sequential or orthogonal synthetic transformations.

: | Identificati

Property Value Reference
CAS Number 1802048-89-0 [2][3]
Molecular Formula CsH7BrOs [21[3114]
Molecular Weight 195.01 g/mol [2][3]

Purity (Typical) >95-98% [2][3]
SMILES C1C(CO1)(CBr)C(=0)0 [4]

Physicochemical Characteristics

Direct experimental data for this specific molecule is not extensively published. The following
table includes data inferred from related compounds, such as the parent oxetane-3-carboxylic
acid, and theoretical predictions. These values provide a baseline for experimental design.
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) Rationale and Scientific
Property Predicted/Inferred Value S
nsig

The pKa of the parent
oxetane-3-carboxylic acid is
predicted to be around 3.88.[5]
The electron-withdrawing
effect of the adjacent

pKa ~3.7-4.0 bromomethyl group is
expected to slightly increase
the acidity of the carboxylic
acid, potentially lowering the
pKa relative to the

unsubstituted parent.

The parent oxetane-3-
carboxylic acid has a predicted
LogP of approximately -0.3 to
-0.6.[5] The addition of the
LogP 011005 -bromomethyl -group- -W-I||
increase the lipophilicity, thus
raising the LogP value into the
predicted range. This still
indicates good aqueous

solubility.

Inferred from similar small
Physical Form White to off-white solid molecule carboxylic acids and

related oxetane structures.[6]

The polar oxetane ether and

) ) carboxylic acid group suggest
Soluble in polar organic

Solubility solvents (e.g., MeOH, DMSO,
DMF); slightly soluble in water.

solubility in polar solvents. The
overall small size and polarity
should allow for some degree

of water solubility.

Spectroscopic Characterization (Anticipated)
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For a researcher synthesizing or verifying this compound, the following spectral features are
expected based on its structure and the principles of spectroscopic analysis.

'H NMR: The spectrum is expected to show a broad singlet for the carboxylic acid proton
(disappearing upon D20 exchange) in the downfield region (10-12 ppm).[7] The
diastereotopic protons of the oxetane ring will appear as multiplets, likely in the 4.0-5.0 ppm
range. A sharp singlet corresponding to the two protons of the bromomethyl (-CH2Br) group
would be expected further upfield.

e 13C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid should appear
between 160-180 ppm.[7] The quaternary carbon of the oxetane ring (C3) and the methylene
carbons of the ring (C2, C4) will resonate in the ether region, while the bromomethyl carbon
(-CH2Br) will appear in the 30-40 ppm range.

« Infrared (IR) Spectroscopy: Two key features are anticipated: a very broad O-H stretching
absorption for the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300
cm~1, and a strong, sharp C=0 stretching absorption around 1700-1725 cm~1.[7]

e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and
characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks of nearly equal
intensity). Prominent fragmentation peaks corresponding to the loss of Br, COOH, and
potentially ring-opening fragments would be expected.

Synthesis and Reactivity Considerations

The utility of a building block is defined by its accessibility and predictable reactivity. While the
oxetane ring is generally stable, its strained nature necessitates careful selection of reaction
conditions to avoid undesired ring-opening.

Proposed Synthetic Protocol: Oxidation of (3-
(Bromomethyl)oxetan-3-yl)methanol

A logical and efficient route to the target compound involves the oxidation of the corresponding
primary alcohol. This precursor, (3-(bromomethyl)oxetan-3-yl)methanol, has been reported in
the literature as a stable intermediate.[8]

Step-by-Step Methodology:
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Dissolution: Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a suitable solvent
system, such as a mixture of acetonitrile, water, and ethyl acetate.

Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
and sodium bromide.

Oxidation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of sodium
hypochlorite (bleach) containing sodium bicarbonate. The bicarbonate maintains a slightly
basic pH, which is crucial for preventing the formation of strong acids that could catalyze
oxetane ring-opening.[9]

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is
consumed.

Quenching: Quench the reaction by adding a saturated agueous solution of sodium
thiosulfate to destroy any excess oxidant.

Workup and Isolation: Acidify the aqueous layer to a pH of ~2-3 with a mild acid like sodium
bisulfate or dilute HCI, causing the carboxylic acid to protonate. Extract the product into an
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

Purification: Purify the crude material by column chromatography or recrystallization to
obtain 3-(Bromomethyl)oxetane-3-carboxylic acid.

Causality Behind Experimental Choices:

o TEMPO-mediated Oxidation: This method is chosen for its high selectivity for primary
alcohols and its mild, near-neutral operating pH, which preserves the integrity of the acid-
sensitive oxetane ring.[9]

» Biphasic System: The use of a biphasic solvent system facilitates both the reaction and the
subsequent product isolation.

» Mild Acidification: Using a mild acid for protonation during workup minimizes the risk of
product degradation or isomerization, which can occur under harsh acidic conditions.[10]
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Reactivity and Stability

The molecule's three key functional regions dictate its reactivity profile.
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Caption: Reactivity map of 3-(Bromomethyl)oxetane-3-carboxylic acid.

A critical consideration for this class of compounds is their potential for isomerization. Studies
have shown that some oxetane-carboxylic acids can be unstable, isomerizing into y-lactones
upon storage or heating, even without an external catalyst.[10] Researchers must be mindful of
this possibility, as it can significantly impact reaction yields and product purity. It is advisable to
store the compound at low temperatures (-20°C) and use it promptly after synthesis or
purification.[11]

Applications in Drug Discovery

The primary value of 3-(Bromomethyl)oxetane-3-carboxylic acid lies in its role as a versatile
building block for introducing the 3,3-disubstituted oxetane motif into drug candidates. This
scaffold is a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to superior
drug-like properties.[1]

The orthogonal nature of the carboxylic acid and bromomethyl groups allows for a directed and
stepwise synthetic strategy. For instance, the bromomethyl group can be displaced by a
nucleophile (e.g., an amine or thiol) via an Sn2 reaction, followed by standard amide bond

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2939893?utm_src=pdf-body-img
https://www.benchchem.com/product/b2939893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9490830/
https://www.bldpharm.com/products/114012-41-8.html
https://www.benchchem.com/product/b2939893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12045526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2939893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

formation using the carboxylic acid. This workflow is highly valuable for building libraries of
compounds for structure-activity relationship (SAR) studies.

Building Block: K N ,// Intermediate: N Step 2: Amide Coupling ¥
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Click to download full resolution via product page
Caption: General synthetic workflow using the bifunctional building block.

This strategic advantage has been leveraged in the development of novel therapeutics.
Notably, this building block has found application in the synthesis of compounds aimed at
treating respiratory syncytial virus (RSV), a common and potentially severe respiratory
pathogen.[1][2] By incorporating the oxetane moiety, researchers can fine-tune properties like
solubility and cell permeability, which are critical for antiviral efficacy.

Conclusion

3-(Bromomethyl)oxetane-3-carboxylic acid is a high-value synthetic intermediate that
provides a direct entry point to the desirable 3,3-disubstituted oxetane scaffold. Its bifunctional
nature enables robust and flexible synthetic strategies, making it an important tool for medicinal
chemists. While users must remain vigilant about the potential for isomerization and the
inherent sensitivity of the oxetane ring to strongly acidic conditions, a proper understanding of
its reactivity allows for its successful incorporation into complex molecular architectures. As the
demand for drug candidates with optimized physicochemical properties continues to grow, the
utility of sophisticated building blocks like this one will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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